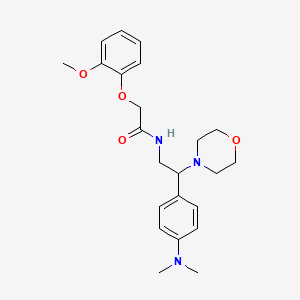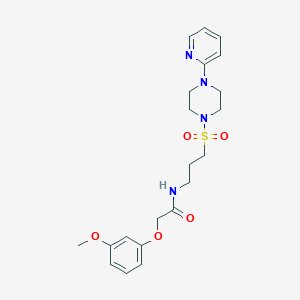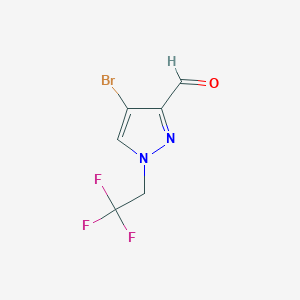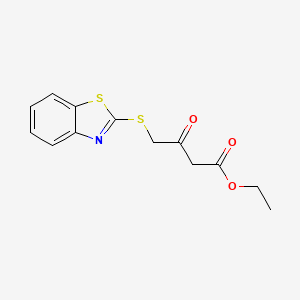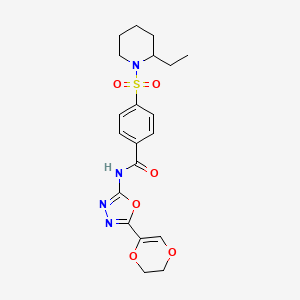![molecular formula C22H25N3O6 B2880509 Prop-2-enyl 5-(3,4-dimethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622360-87-6](/img/structure/B2880509.png)
Prop-2-enyl 5-(3,4-dimethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrido[2,3-d]pyrimidine derivative, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in the field of medicinal chemistry due to their diverse biological activities . The presence of the dimethoxyphenyl and prop-2-enyl groups may also influence the compound’s properties and biological activity.
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups. For example, the prop-2-enyl group might undergo reactions like addition, oxidation, or polymerization . The pyrido[2,3-d]pyrimidine core might also participate in reactions like substitution or ring-opening .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be influenced by its functional groups and molecular structure . These properties can be determined using various analytical techniques.Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A novel series of substituted pyrido[2,3-d]pyrimidine compounds, which includes Prop-2-enyl 5-(3,4-dimethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate, was designed and synthesized for antimicrobial potency. These compounds have shown high efficacy at low concentrations against various gram-positive and gram-negative bacteria, comparable to Trimethoprim. Molecular docking studies and structure-activity relationships indicated these compounds occupy the active pocket of Biotin Carboxylase in bacterial and fungal strains, acting as selective Fatty Acid Synthase type II inhibitors (Sarhan et al., 2021).
Antitumor Applications
The synthesis and evaluation of Prop-2-enyl 5-(3,4-dimethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate and its analogs have been explored for antitumor activity. One study discussed the preparation of a series of pyridine and pyrimidine derivatives, including this compound, aiming to identify new anticancer agents. These compounds were assessed for their cytotoxic effects against various cancer cell lines, with some showing promising results as potential anticancer agents. The selectivity index indicated that these compounds are safe, highlighting their potential in cancer therapy (Ali et al., 2017).
Another study focused on the facile synthesis of dihydropyrimidinone derivatives, including this compound, for anticancer activity. These novel synthesized compounds were characterized and evaluated against the HepG2 cancer cell line, with one compound displaying significant anticancer activity. The apoptotic assay showed a significant increase in necrosis compared to the control, and the cell cycle distribution assay indicated a mechanism of anti-proliferation by decreasing the G2+M phase (Bhat et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
prop-2-enyl 5-(3,4-dimethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-7-10-31-21(27)16-12(2)23-19-18(20(26)25(4)22(28)24(19)3)17(16)13-8-9-14(29-5)15(11-13)30-6/h7-9,11,17,23H,1,10H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMQXQNQPKJMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=C(C=C3)OC)OC)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-enyl 5-(3,4-dimethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

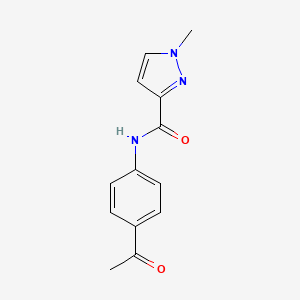
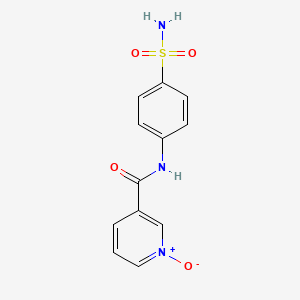
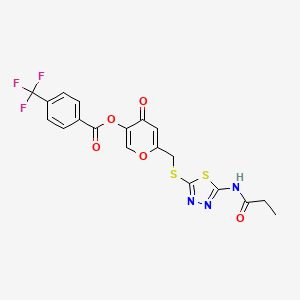
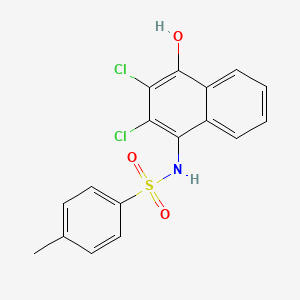

![N-cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2880436.png)
